
Ganglioside GM2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ganglioside GM2 (18:0) is a sialotriaosylceramide that is N-acetyl-beta-D-galactosaminyl-(1->4)-alpha-N-acetylneuraminosyl-(2->3)-beta-D-galactosyl-(1->4)-beta-D-glucosyl-N-acylsphingosine in which the acyl group on the sphingosine nitrogen is octadecanoyl. A constituent of natural this compound. It has a role as an antigen. It is a N-acetyl-beta-D-galactosaminyl-(1->4)-alpha-N-acetylneuraminosyl-(2->3)-beta-D-galactosyl-(1->4)-beta-D-glucosyl-N-acylsphingosine and a sialotriaosylceramide. It is a conjugate acid of a this compound (18:0) (1-).
A glycosphingolipid that accumulates due to a deficiency of hexosaminidase A or B (BETA-N-ACETYLHEXOSAMINIDASES), or GM2 activator protein, resulting in GANGLIOSIDOSES, heredity metabolic disorders that include TAY-SACHS DISEASE and SANDHOFF DISEASE.
Aplicaciones Científicas De Investigación
Role in Neurodegenerative Diseases
Tay-Sachs Disease and Sandhoff Disease
Ganglioside GM2 is primarily associated with Tay-Sachs disease, a genetic disorder caused by a deficiency in the enzyme hexosaminidase A. This leads to the accumulation of GM2 in neuronal cells, resulting in neurodegeneration. Research has identified lyso-GM2 as a potential biomarker for Tay-Sachs and Sandhoff diseases, with elevated levels found in the plasma and brain of affected individuals. Studies indicate that interventions aimed at reducing GM2 accumulation can ameliorate clinical symptoms and improve outcomes in model organisms .
Therapeutic Approaches
Recent studies have explored enzyme replacement therapies targeting GM2 gangliosides. For instance, modified hexosaminidase B has shown promise in reducing GM2 levels in Tay-Sachs patient-derived fibroblasts and animal models. This approach aims to restore enzyme activity and reduce ganglioside accumulation effectively . Additionally, the use of pharmacological agents such as miglustat has been investigated for its ability to lower GM2 levels and mitigate inflammatory responses associated with ganglioside storage diseases .
Cancer Research
Pancreatic Ductal Adenocarcinoma
This compound has been implicated in cancer biology, particularly in pancreatic ductal adenocarcinoma (PDAC). Studies have demonstrated that GM2 expression correlates with tumor aggressiveness, including factors such as larger tumor size and advanced histological grade. In vitro experiments revealed that GM2-positive cancer stem cell-like cells exhibited enhanced growth and invasiveness compared to GM2-negative counterparts. Targeting GM2 expression through specific inhibitors has been shown to suppress TGF-β signaling pathways involved in tumor progression .
Potential Therapeutics
Research suggests that modulating GM2 levels may provide therapeutic avenues for managing PDAC. Inhibitors targeting glycolipid synthesis have been explored to diminish GM2 expression and reduce tumor cell invasiveness, highlighting the potential for ganglioside-targeted therapies in oncology .
Neuroinflammation and Dementia
This compound's role extends into neuroinflammatory conditions such as Alzheimer's disease, Parkinson's disease, and dementia with Lewy bodies. Accumulation of GM2 has been linked to the aggregation of toxic proteins like amyloid-beta and alpha-synuclein, which are hallmarks of these diseases. Investigations into the signaling pathways activated by GM2 accumulation suggest that targeting these pathways could lead to novel treatments aimed at preventing or alleviating neurodegeneration associated with dementia .
Case Studies
Case Study: Gene Therapy for ABGM2
A recent study utilized scAAV9.hGM2A gene therapy to treat mice models of ABGM2 (a form of GM2 gangliosidosis). The treatment demonstrated a dose-dependent reduction in GM2 accumulation within the central nervous system, providing proof-of-concept for future clinical trials aimed at treating human patients with similar conditions. The therapy showed minimal toxicity and sustained biochemical correction over time, marking a significant advancement in gene therapy approaches for lysosomal storage disorders .
Case Study: Inhibition of Glycolipid Synthesis
In another study focusing on PDAC, researchers employed a glycolipid synthesis inhibitor to assess its effects on GM2 expression and tumor behavior. The findings indicated that inhibiting glycolipid synthesis not only reduced GM2 levels but also suppressed invasive characteristics of cancer stem cell-like populations within tumors. This case underscores the therapeutic potential of targeting gangliosides in cancer treatment .
Propiedades
Fórmula molecular |
C67H121N3O26 |
---|---|
Peso molecular |
1384.7 g/mol |
Nombre IUPAC |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C67H121N3O26/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-50(80)70-43(44(77)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)40-89-64-57(85)56(84)59(48(38-73)91-64)93-65-58(86)62(60(49(39-74)92-65)94-63-52(69-42(4)76)55(83)54(82)47(37-72)90-63)96-67(66(87)88)35-45(78)51(68-41(3)75)61(95-67)53(81)46(79)36-71/h31,33,43-49,51-65,71-74,77-79,81-86H,5-30,32,34-40H2,1-4H3,(H,68,75)(H,69,76)(H,70,80)(H,87,88)/b33-31+/t43-,44+,45-,46+,47+,48+,49+,51+,52+,53+,54-,55+,56+,57+,58+,59+,60-,61+,62+,63-,64+,65-,67-/m0/s1 |
Clave InChI |
GIVLTTJNORAZON-HDBOBKCLSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)O[C@@]4(C[C@@H]([C@H]([C@@H](O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Sinónimos |
G(M2) Ganglioside Ganglioside GM2 Ganglioside, GM2 Ganglioside, Tay-Sachs Disease GM2 Ganglioside GM2, Ganglioside Tay Sachs Disease Ganglioside Tay-Sachs Disease Ganglioside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.